molecular formula C12H7BrN2 B8575581 2-(4'-Bromophenyl)-5-pyridinecarbonitrile

2-(4'-Bromophenyl)-5-pyridinecarbonitrile

Cat. No. B8575581
M. Wt: 259.10 g/mol
InChI Key: RCNNROHPLIXGEN-UHFFFAOYSA-N
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Patent
US08188121B2

Procedure details

The same procedure described for 5-(4′-bromophenyl)-2-pyridinecarbonitrile was used by employing 2-bromo-5-cyanopyridine and 4-bromophenylboronic acid to furnish 81 in 78% yield; mp 157-159° C. 1H NMR (DMSO-d6): δ 7.74 (d, J=8.8 Hz, 2H), 8.12 (d, J=8.8 Hz, 2H), 8.22 (d, J=8.4 Hz, 1H), 8.40 (dd, J=2.4, 8.4 Hz, 1H), 9.09 (d, J=2.4 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([C:14]#[N:15])=NC=2)=[CH:4][CH:3]=1.Br[C:17]1C=CC(C#N)=C[N:18]=1.BrC1C=CC(B(O)O)=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:17][N:18]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C=CC(=NC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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